1-Dodecyl-3-methylimidazolium

Surface-Active Ionic Liquids Micellization Critical Micelle Concentration

Researchers seeking a well-characterized surface-active ionic liquid (SAIL) for enhanced oil recovery (EOR), antimicrobial formulations, or micellar catalysis need precise chain-length control to balance hydrophobicity and solubility. The C12 chain of this imidazolium cation provides optimal interfacial activity and predictable aggregation behavior, avoiding the poor solubility of longer-chain homologs. - [C12mim]Cl reduces crude oil/water IFT to 0.08 mN/m at 100-1000 ppm with a CMC as low as 50 ppm in high-salinity brine, enabling cost-effective EOR chemical flooding. - [C12mim]I exhibits antimicrobial efficacy comparable to CTAB against S. aureus and P. aeruginosa, with strong antibiofilm activity. - Well-defined micellization thermodynamics (CMC ~15 mM for Cl salt) support rational design of micellar catalysis and separation systems.

Molecular Formula C16H31N2+
Molecular Weight 251.43 g/mol
CAS No. 46928-10-3
Cat. No. B1224283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecyl-3-methylimidazolium
CAS46928-10-3
Synonyms1-dodecyl-3-methylimidazolium
1-dodecyl-3-methylimidazolium hexafluorophosphate
C12-mimPF6
C12mimPF6
Molecular FormulaC16H31N2+
Molecular Weight251.43 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1C=C[N+](=C1)C
InChIInChI=1S/C16H31N2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18/h14-16H,3-13H2,1-2H3/q+1
InChIKeyILQHIGIKULUQFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[C12mim]+ Ionic Liquid: Overview & Procurement


1-Dodecyl-3-methylimidazolium (CAS 46928-10-3) is the imidazolium cation bearing a methyl group at the 3-position and a linear dodecyl (C12) alkyl chain at the 1-position, with a molecular weight of 251.43 g/mol [1]. It constitutes the cationic moiety of a major subclass of surface-active ionic liquids (SAILs), typically paired with halides (Cl⁻, Br⁻, I⁻), tetrafluoroborate (BF₄⁻), bis(trifluoromethylsulfonyl)imide (NTf₂⁻), or other anions. The C12 chain length imparts amphiphilic character and surfactant-like behavior, enabling self-assembly into micelles in aqueous solution and strong adsorption at liquid/liquid and solid/liquid interfaces. This compound is supplied as part of various salts (e.g., [C12mim]Cl, [C12mim]Br, [C12mim][BF₄]) that are widely investigated for enhanced oil recovery, antimicrobial formulations, micellar catalysis, and separation science [2].

Workflow Surface-active ionic liquid (SAIL) for micellar self-assembly, interfacial adsorption, and amphiphilic colloid studies
Selection C12 chain balances aggregation propensity and aqueous solubility; avoid C10 (weaker) or C14–C16 (extreme hydrophobicity) unless required
Use Context Supplied as diverse salts (Cl⁻, Br⁻, I⁻, BF₄⁻, NTf₂⁻); anion choice independently tunes physicochemical behavior

Irreplaceability of [C12mim]+ Salts


Alkyl chain length dictates the balance between hydrophobicity, aggregation propensity, interfacial activity, and antimicrobial potency among 1-alkyl-3-methylimidazolium cations. Systematic studies demonstrate that micellization thermodynamics, critical micelle concentration (CMC), interfacial tension (IFT) reduction efficiency, and minimum inhibitory concentration (MIC) against bacterial pathogens vary non-linearly with chain length [1][2]. Moreover, counteranion identity modulates these properties independently. Consequently, substituting [C12mim]+ with [C10mim]+, [C14mim]+, or [C16mim]+ alters performance in a quantifiable, application-dependent manner, invalidating simple interchangeability.

Target [C12mim]+ salts
Risk if substituted Shorter chain ([C10mim]+) may reduce aggregation and interfacial activity; longer chain ([C14mim]+, [C16mim]+) can cause poor solubility or elevated Krafft point, shifting micellization behavior non-linearly.
Target [C12mim]+ with specific anion
Risk if substituted Counteranion (e.g., Cl⁻ vs. BF₄⁻ vs. NTf₂⁻) independently modulates CMC, IFT reduction, and antimicrobial profile; changing anion without validation may alter formulation performance.

[C12mim]+ vs. Analogs: Key Evidence


Micellization Thermodynamics vs. Chain Length Analogs

Isothermal titration calorimetry (ITC) on homologous 1-alkyl-3-methylimidazolium chlorides (C10–C16) in water at 298.15 K revealed that [C12mim]Cl exhibits an intermediate CMC and micellization free energy relative to shorter- and longer-chain analogs [1]. Its CMC is lower than [C10mim]Cl but higher than [C14mim]Cl and [C16mim]Cl, consistent with the classical linear relationship between ln(CMC) and chain length for cationic surfactants. This positions [C12mim]Cl as a balanced candidate offering effective aggregation without the extreme hydrophobicity or solubility limitations of C14–C16 homologs.

Micellization Thermodynamics
Head-to-head
CMC ≈ 15 mM (298 K), ΔG°mic ≈ −22.5 kJ·mol⁻¹; ~2.7× lower CMC vs. C10, ~3.8× higher vs. C14
Intermediate aggregation strength supports tunable micellar assemblies without extreme hydrophobicity.
Values from ITC on chloride salts; anion may shift CMC.
Surface-Active Ionic Liquids Micellization Critical Micelle Concentration ITC Thermodynamics

Salinity-Dependent IFT Reduction vs. C18 Analog

Direct comparison of [C12mim]Cl and [C18mim]Cl for crude oil/water interfacial tension (IFT) reduction reveals a salt-dependent reversal in performance [1]. In the absence of NaCl, [C18mim]Cl reduces IFT more effectively due to its longer hydrophobic tail. However, in the presence of NaCl, the longer alkyl chain becomes detrimental to IFT reduction, and [C12mim]Cl demonstrates superior efficiency, achieving lower IFT values than [C18mim]Cl under identical saline conditions. This counterintuitive behavior arises from altered aggregation and adsorption dynamics in high-ionic-strength environments.

Salinity-Dependent IFT Reduction
Head-to-head
[C12mim]Cl outperforms [C18mim]Cl in the presence of NaCl; trend reversal observed vs. salt-free condition.
Selects [C12mim]Cl for high-salinity EOR where longer chains lose efficacy.
Crude oil/aqueous interface; exact IFT values concentration-dependent.
Enhanced Oil Recovery Interfacial Tension Salinity Surfactant Ionic Liquid

Antimicrobial & Antibiofilm Activity vs. CTAB

A head-to-head study comparing 1-dodecyl-3-methylimidazolium iodide ([C12mim]I) to the conventional cationic surfactant CTAB against Staphylococcus aureus and Pseudomonas aeruginosa demonstrated that [C12mim]I exhibits antimicrobial and antibiofilm properties similar or superior to CTAB [1]. The ionic liquid increased cell membrane permeability in both Gram-positive and Gram-negative bacteria, impairing growth, attachment, and biofilm development. Notably, [C12mim]I showed superior activity against the Gram-positive S. aureus compared to P. aeruginosa. The study establishes [C12mim]I as a viable alternative to CTAB with comparable or enhanced efficacy.

Antimicrobial & Antibiofilm Activity
Head-to-head
[C12mim]I reported comparable or higher antibiofilm activity against S. aureus and P. aeruginosa relative to CTAB; membrane permeability increased.
Supports antimicrobial formulation screening as a non-traditional cationic agent.
Quantitative MIC values not available in abstract; verify strain-specific response.
Antimicrobial Ionic Liquids Biofilm Inhibition Membrane Permeability Biocide

[C12mim]+ Salts: Key Applications


Enhanced Oil Recovery in High-Salinity Reservoirs

[C12mim]Cl outperforms longer-chain [C18mim]Cl in reducing crude oil/water interfacial tension under high NaCl concentrations, a critical requirement for chemical EOR in formation brines. Its CMC of ~100 ppm in oil/brine systems enables cost-effective use at low concentrations [1][2]. Furthermore, [C12mim]Cl eliminates pH-dependent IFT variations across acidic to basic crude oils, achieving a minimum IFT of 0.08 mN/m at 100–1000 ppm [3].

Antimicrobial and Antibiofilm Formulations

[C12mim]I provides antimicrobial and antibiofilm efficacy similar or superior to the conventional cationic surfactant CTAB against S. aureus and P. aeruginosa, making it a viable alternative for disinfectants, antiseptics, or antifouling coatings. The ionic liquid disrupts bacterial cell membranes, inhibiting both planktonic growth and biofilm formation [4].

Surfactant and Micellar Catalysis Systems

[C12mim]Cl and [C12mim]Br serve as well-characterized surface-active ionic liquids with intermediate CMC values (~15 mM for Cl salt) and predictable micellization thermodynamics. This enables rational design of micellar catalysis systems where substrate solubilization and reaction rates depend on micelle formation. The C12 chain length offers a balance between aggregation tendency and aqueous solubility that avoids the extreme hydrophobicity or poor solubility of longer-chain homologs [5].

Ionic Liquid Crystal Electrolytes

1-Dodecyl-3-methylimidazolium fluorohydrogenate salts (C12MIm(FH)nF) form smectic A liquid crystalline phases with anisotropic ionic conductivity. The dodecyl group creates insulating layers that enable directional charge transport, making these materials candidates for anisotropic ion conductors in electrochemical devices. The C12 chain length provides an optimal balance between layer stability and ion mobility [6].

Application
Selection Property
Validation Focus
High-salinity EOR surfactant screening
Salinity-dependent IFT reduction and CMC in brine
Crude oil/water interfacial tension under representative NaCl concentrations
Antimicrobial and antibiofilm formulation studies
Membrane disruption and biofilm inhibition profile
Gram-positive and Gram-negative strain panels; planktonic and biofilm models
Micellar catalysis and surfactant assemblies
Balanced CMC and predictable micellization thermodynamics
Aggregation behavior in reaction medium; substrate solubilization efficiency
Ionic liquid crystal electrolyte research
Smectic A phase formation and anisotropic ionic conductivity
Layer stability and directional charge transport in fluorohydrogenate salts

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